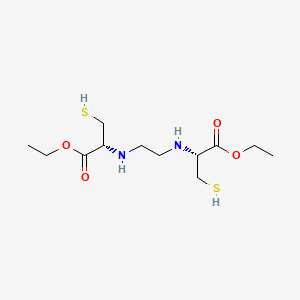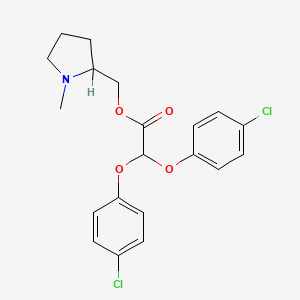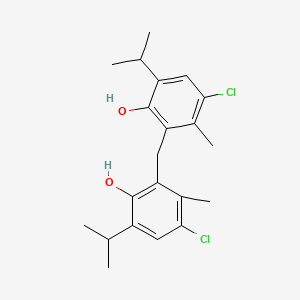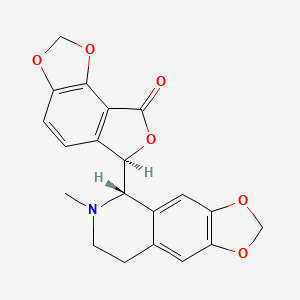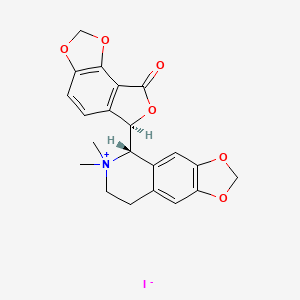![molecular formula C15H11Cl4NOS B1667044 N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide CAS No. 118215-82-0](/img/structure/B1667044.png)
N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMG9090 is a transient receptor potential ankyrin 1 (TRPA1) antagonist.
Wissenschaftliche Forschungsanwendungen
Tritium Labeling in Research
- N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide derivatives, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, have been explored for their potential as C-C chemokine receptor 1 (CCR1) antagonists. One study detailed the synthesis and characterization of tritium-labeled derivatives using tritium/hydrogen exchange, highlighting their use in studying the compound's distribution and interactions within biological systems (Yang Hong et al., 2015).
Structural and Thermal Analysis
- Sulfanilamide derivatives of benzamides, including N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide, have been analyzed for their crystal structures using techniques like X-ray diffraction. These studies provide insights into the molecular conformation, hydrogen bond network properties, and thermal stability of such compounds (M. Lahtinen et al., 2014).
Applications in Melanoma Cytotoxicity
- Benzamide derivatives, including those related to N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide, have been synthesized and tested for their potential in targeted drug delivery for melanoma therapy. These studies involve examining their cytotoxicity against melanoma cells and assessing their potential as selective agents for targeted therapy (Markus Wolf et al., 2004).
Synthesis of Heterocyclic Compounds
- N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide and its derivatives have been utilized as intermediates for synthesizing various heterocyclic compounds. These studies focus on developing efficient synthesis procedures and exploring the resultant compounds' properties and applications (A. Guirado et al., 2002).
Antimicrobial and Antipathogenic Activity
- Research has been conducted on the antimicrobial and antipathogenic properties of various benzamide derivatives. These studies investigate the interaction of these compounds with bacterial cells and their potential as novel antimicrobial agents with specific focus on biofilm inhibition (Carmen Limban et al., 2011).
Eigenschaften
CAS-Nummer |
118215-82-0 |
|---|---|
Produktname |
N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide |
Molekularformel |
C15H11Cl4NOS |
Molekulargewicht |
395.1 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4NOS/c16-11-6-8-12(9-7-11)22-14(15(17,18)19)20-13(21)10-4-2-1-3-5-10/h1-9,14H,(H,20,21) |
InChI-Schlüssel |
NOXDIPWNQOTUAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AMG9090; AMG-9090; AMG 9090; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1666961.png)
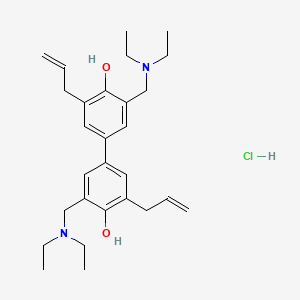
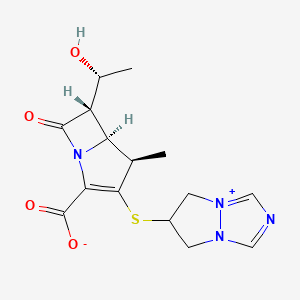
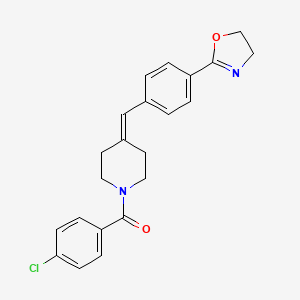

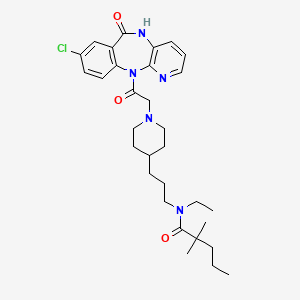
![(2R)-5-(diaminomethylideneamino)-2-[[2,2-di(phenyl)acetyl]amino]-N-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B1666971.png)
![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)
![2-[4-[[2-Butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1666974.png)
